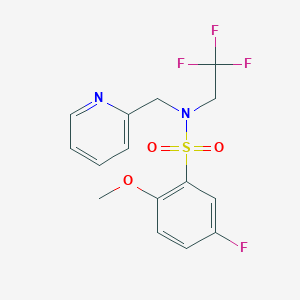

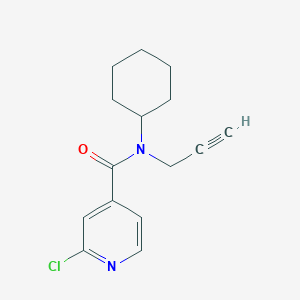

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Antibacterial Activity of N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

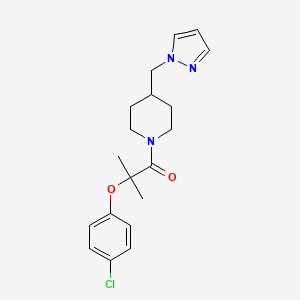

N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and tested for their antibacterial activity .

Methods of Application

A facile synthetic route was used to create these derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Results or Outcomes

The antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

OLED Display Application of 2- (6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic Acid Methyl Ester Derivative

Specific Scientific Field

This application is in the field of Material Science and Electronics .

Summary of the Application

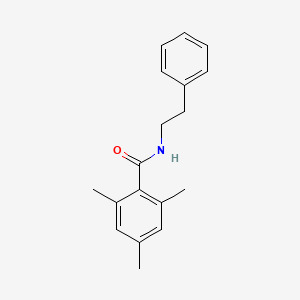

The compound 2- (6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester (2‒FBME) coumarin has been synthesized and studied for its potential use in OLED (Organic Light Emitting Diodes) displays .

Methods of Application

The band gap energy of the 2‒FBME molecule was calculated and the photoluminescence spectra of the molecule was studied in different solvents .

Results or Outcomes

The results show that the compound can be used to produce the desired wavelength. Hence, 2‒FBME possesses high color purity, good CIE chromaticity coordinate, and they would have potential organic light emitting devices (OLED) application .

Radiosynthesis and Evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Neurology .

Summary of the Application

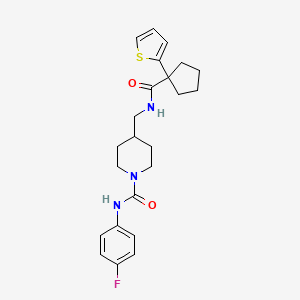

The compound 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain .

Methods of Application

The compound FIPM was synthesized and labeled with fluorine-18 (18F). The radiosynthesis involved inserting 18F into a pyridine ring, followed by removal of the protecting group .

Results or Outcomes

While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Design and Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry and Microbiology .

Summary of the Application

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Methods of Application

The target products were obtained with 55–92% yields in relatively short reaction times. The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .

Results or Outcomes

Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Propriétés

Numéro CAS |

422526-89-4 |

|---|---|

Nom du produit |

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid |

Formule moléculaire |

C15H9FN2O3S |

Poids moléculaire |

316.31 |

Nom IUPAC |

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |

InChI |

InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |

Clé InChI |

KZECOOQQDDXYAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)

![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)

![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)